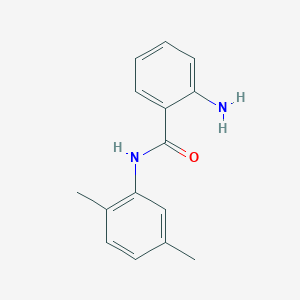

2-Amino-n-(2,5-dimethylphenyl)benzamide

Descripción general

Descripción

Se utiliza para tratar una variedad de infecciones bacterianas, incluidas las infecciones del tracto respiratorio, las infecciones de la piel y las infecciones de transmisión sexual . La eritromicina gluceptato es particularmente apreciada por su amplia actividad antibacteriana y su capacidad de administración intravenosa, lo que la hace adecuada para infecciones graves .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La eritromicina gluceptato se sintetiza mediante la reacción de la eritromicina con ácido glucónico. La reacción típicamente involucra la formación de una sal entre la eritromicina y el ácido glucónico, lo que da como resultado la eritromicina gluceptato . El proceso requiere un control cuidadoso del pH y la temperatura para garantizar la estabilidad del compuesto.

Métodos de producción industrial

La producción industrial de eritromicina gluceptato implica la fermentación de Saccharopolyspora erythraea para producir eritromicina, seguida de la modificación química para formar eritromicina gluceptato. El proceso de fermentación se optimiza para maximizar el rendimiento y la pureza, y la posterior modificación química se lleva a cabo en condiciones controladas para garantizar que se obtenga el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

La eritromicina gluceptato experimenta diversas reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. Estas reacciones pueden afectar la estabilidad y la eficacia del compuesto.

Reactivos y condiciones comunes

Hidrólisis: La eritromicina gluceptato puede hidrolizarse en soluciones acuosas, especialmente en condiciones ácidas o básicas.

Principales productos formados

Los principales productos formados a partir de la hidrólisis de la eritromicina gluceptato son la eritromicina y el ácido glucónico. La oxidación puede conducir a varios productos de degradación, que generalmente son inactivos .

Aplicaciones Científicas De Investigación

La eritromicina gluceptato tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La eritromicina gluceptato ejerce sus efectos antibacterianos uniéndose a la subunidad ribosomal 50S de las bacterias susceptibles, inhibiendo así la síntesis de proteínas. Esta acción evita que las bacterias crezcan y se reproduzcan, lo que finalmente lleva a su muerte . El objetivo molecular de la eritromicina gluceptato es el ARNr 23S dentro de la subunidad ribosomal 50S, y la inhibición de la síntesis de proteínas ocurre a través del bloqueo de las reacciones de transpeptidación y translocación .

Comparación Con Compuestos Similares

La eritromicina gluceptato pertenece al grupo de antibióticos macrólidos, que incluye otros compuestos como la azitromicina, la claritromicina y la espiramicina . En comparación con estos compuestos similares, la eritromicina gluceptato tiene las siguientes características únicas:

Actividad de amplio espectro: La eritromicina gluceptato tiene un amplio espectro de actividad contra bacterias grampositivas y gramnegativas.

Administración intravenosa: A diferencia de otros macrólidos, la eritromicina gluceptato se puede administrar por vía intravenosa, lo que la hace adecuada para infecciones graves.

Lista de compuestos similares

- Azitromicina

- Claritromicina

- Espiramicina

- Roxitromicina

- Telithromicina

La eritromicina gluceptato destaca por su combinación única de actividad de amplio espectro, estabilidad y idoneidad para la administración intravenosa.

Actividad Biológica

2-Amino-N-(2,5-dimethylphenyl)benzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an amino group and a benzamide structure, which are critical for its interaction with biological targets. The purpose of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structural characteristics include:

- An amino group (-NH2)

- A benzamide moiety

- Two methyl groups located at the 2 and 5 positions on the aromatic ring

This structural configuration contributes to the compound's reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to different biological effects. For instance, similar compounds have been shown to inhibit cancer cell proliferation and exhibit antimicrobial properties .

Antitumor Activity

Research indicates that derivatives of this compound may possess antitumor properties. Studies have shown that certain analogs can inhibit the growth of cancer cells in vitro. For example:

- Compound Testing : In a study involving various benzamide derivatives, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Some derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .

Case Study 1: Antiparasitic Activity

A related study focused on benzamide derivatives for their antiparasitic effects against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally similar to this compound were evaluated for their ability to inhibit parasite growth. One derivative exhibited an EC50 value of 0.001 μM, highlighting the potential of benzamide structures in drug development for parasitic diseases .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, a series of benzamide derivatives were synthesized and tested for cytotoxic effects on various cancer cell lines. The results indicated that modifications to the benzamide structure could enhance the efficacy of these compounds as anticancer agents. Specifically, certain derivatives induced apoptosis in treated cells, showcasing their potential as therapeutic agents .

Research Findings Summary Table

Propiedades

IUPAC Name |

2-amino-N-(2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVFIDOVWVGKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.